molecular formula C9H9ClN2O3 B8272316 5-(2-Aminophenyl)oxazolidine-2,4-dione hydrochloride

5-(2-Aminophenyl)oxazolidine-2,4-dione hydrochloride

Cat. No.: B8272316
M. Wt: 228.63 g/mol
InChI Key: SYIMDELDEUOWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Aminophenyl)oxazolidine-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C9H9ClN2O3 and its molecular weight is 228.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

IUPAC Name

5-(2-aminophenyl)-1,3-oxazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C9H8N2O3.ClH/c10-6-4-2-1-3-5(6)7-8(12)11-9(13)14-7;/h1-4,7H,10H2,(H,11,12,13);1H

InChI Key

SYIMDELDEUOWOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=O)NC(=O)O2)N.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(2-Nitrophenyl)oxazolidine-2,4-dione (5.0 g., 22.5 mmoles) was taken up in a mixture of methanol (11.5 ml.) and conc. hydrochloric acid (12.3 ml.). Powdered iron (3.77 g., 67.5 mmoles) was added over 30 minutes, during which an exothermic reaction brought the temperature to reflux and the mixture became homogeneous. The mixture was cooled to room temperature and stirred for 3 hours. Additional iron powder (1.2 g.) was added and the mixture stirred for 0.5 hour, poured into 100 ml. of water and extracted with three portions of ethyl acetate. The combined ethyl acetate extracts were back washed with water and brine, dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo to a foamed solid. The crude product was taken up in 55 ml. of ethanol, cooled to 0° C., perfused with hydrogen chloride for 10 minutes (crystallization began at this stage), diluted with ether and filtered to recover purified 5-(2-aminophenyl)oxazolidine-2,4-dione hydrochloride [2.52 g., m.p. 205° -209° C. (dec); m/e 192].
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3.77 g
Type
catalyst
Reaction Step Two
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Three

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